molecular formula C9H18O3 B3105965 (R)-3-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol CAS No. 155887-05-1

(R)-3-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol

Cat. No.: B3105965
CAS No.: 155887-05-1
M. Wt: 174.24 g/mol
InChI Key: BHOMSQWMIXVGAE-HTQZYQBOSA-N
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Description

®-3-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol is a chiral alcohol compound with a unique structure that includes a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield a carboxylic acid, while reduction with NaBH4 can produce a secondary alcohol.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol is used as a chiral building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving chiral substrates. Its interactions with various enzymes can provide insights into the mechanisms of stereoselective catalysis.

Medicine

In medicine, ®-3-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol has potential applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its chiral nature is particularly valuable in the development of drugs that require specific enantiomers for efficacy and safety.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of ®-3-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and hydroxyl group play key roles in these interactions, facilitating binding and subsequent chemical transformations. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol: The enantiomer of the compound , with similar chemical properties but different biological activities.

    2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with a similar dioxolane ring but lacking the additional methyl group.

    3-Hydroxy-2-methylpropanal: A structurally similar compound with an aldehyde group instead of the dioxolane ring.

Uniqueness

®-3-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol is unique due to its specific stereochemistry and the presence of both a dioxolane ring and a hydroxyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-7(5-10)4-8-6-11-9(2,3)12-8/h7-8,10H,4-6H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOMSQWMIXVGAE-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1COC(O1)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]1COC(O1)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol
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(R)-3-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol
Reactant of Route 3
(R)-3-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol
Reactant of Route 4
(R)-3-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol
Reactant of Route 5
(R)-3-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol
Reactant of Route 6
(R)-3-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol

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